2-Methyl-5-(methylthio)pyrazine

Beschreibung

Contextualizing Sulfur-Containing Heterocycles within Organic Chemistry and Natural Product Studies

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structure, are a major focus of organic chemistry. britannica.comopenmedicinalchemistryjournal.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts distinct physical and chemical properties compared to their all-carbon counterparts. britannica.comopenmedicinalchemistryjournal.com Sulfur-containing heterocycles, in particular, represent a significant and fascinating area of study. openmedicinalchemistryjournal.comnih.gov These compounds are found in a wide array of natural products and often exhibit potent biological activities. utexas.edursc.org The presence of a sulfur atom can influence a molecule's electronic properties, reactivity, and three-dimensional structure, which in turn can lead to unique biological functions. nih.govontosight.ai The synthesis of sulfur-containing natural products and their analogs is a long-standing challenge that continues to drive innovation in synthetic organic chemistry. rsc.org

Current Research Landscape Pertaining to 2-Methyl-5-(methylthio)pyrazine and Related Alkylthiopyrazines

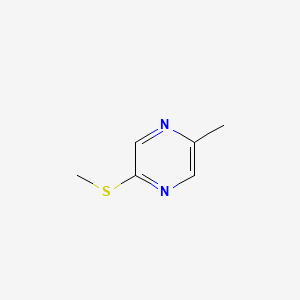

This compound is a synthetic organic compound belonging to the pyrazine (B50134) family. ontosight.ai It is characterized by a pyrazine ring substituted with a methyl group at the 2-position and a methylthio group at the 5-position. ontosight.ainih.gov This compound and other alkylthiopyrazines are of interest primarily due to their distinct sensory properties. ontosight.aichemicalbook.com this compound is described as a colorless to pale yellow liquid with a strong, nutty, and earthy odor. ontosight.ai Consequently, it finds widespread use as a flavoring agent in various food products. ontosight.ai Research on this specific compound often focuses on its synthesis, characterization of its physical and chemical properties, and its applications in the flavor and fragrance industry. ontosight.aicymitquimica.com Studies on related alkylthiopyrazines also explore their aroma profiles and potential biological activities. ontosight.aichemicalbook.com

Defining Research Objectives and Emerging Avenues for Investigation of this compound

While much of the current focus on this compound is on its organoleptic properties, several emerging research avenues could provide a more comprehensive understanding of this molecule. A primary objective is the exploration of its potential biological activities beyond its use as a flavorant. Given that pyrazine derivatives and sulfur-containing heterocycles are known to possess a wide range of pharmacological effects, investigating the bioactivity of this compound is a logical next step. nih.govontosight.ai This could involve screening for antimicrobial, antioxidant, or other therapeutic properties. Another area for investigation is the development of more efficient and sustainable synthetic routes to this and related compounds. Furthermore, detailed studies into its metabolic pathways and potential interactions with biological systems would provide valuable insights.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H8N2S |

| Molecular Weight | 140.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, nutty, earthy |

| Boiling Point | 211-212 °C |

| Density | 1.052 g/cm³ at 20°C |

| Flash Point | 193.00 °F (89.44 °C) |

| Solubility | Soluble in alcohol |

Sources: ontosight.ainih.govthegoodscentscompany.com

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical reactions involving pyrazine derivatives. cymitquimica.com One common method involves the reaction of 2-methylchloropyrazine with a source of the methylthio group. This preparative route can also lead to the formation of a mixture of isomers, including 2-methyl-3-methylthiopyrazine and 2-methyl-6-methylthiopyrazine, in addition to the desired this compound. chemicalbook.com The separation of these isomers is a crucial step in obtaining the pure compound. The Staedel–Rugheimer and Gutknecht pyrazine syntheses are older but still relevant methods for creating the pyrazine core structure, which can then be further modified to produce the target molecule. wikipedia.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-methylsulfanylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-8-6(9-2)4-7-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBQBSWEJGAAIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026142 | |

| Record name | 2-Methyl-5-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2884-14-2, 2884-13-1 | |

| Record name | 2-Methyl-5-(methylthio)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(methylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-(METHYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY592831S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-5-(methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of 2 Methyl 5 Methylthio Pyrazine

Established Synthetic Routes to the 2-Methyl-5-(methylthio)pyrazine Scaffold

The construction of the this compound core relies on established principles of pyrazine (B50134) chemistry, involving the formation of the heterocyclic ring and the subsequent introduction of the desired functional groups.

Strategies for Pyrazine Ring Construction and Functionalization

The synthesis of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, can be achieved through several classical methods. These often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For substituted pyrazines like this compound, a common strategy is to start with precursors that already contain the desired substituents or functional groups that can be readily converted to them.

A prevalent approach involves the cyclization of an α-amino ketone or a related derivative. For instance, the reaction of an appropriate aminocarbonyl compound with a dicarbonyl species can lead to the formation of a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine ring.

Another key strategy in pyrazine synthesis is the functionalization of a pre-existing pyrazine ring. This is particularly relevant for introducing the methylthio group. Halogenated pyrazines are versatile intermediates for this purpose, as the halogen atom can be displaced by a nucleophile.

Introduction of Alkyl and Methylthio Substituents

The introduction of the methyl and methylthio groups onto the pyrazine scaffold is a critical aspect of the synthesis of this compound.

Introduction of the Methyl Group: The methyl group can be incorporated in several ways. One method is to use a starting material that already contains the methyl group, such as a methyl-substituted 1,2-diamine or 1,2-dicarbonyl compound, in the ring-forming condensation reaction. Alternatively, a methyl group can be introduced onto a pre-formed pyrazine ring, though this is often less straightforward and can lead to mixtures of isomers. A more controlled method involves the synthesis of a pyrazine carboxylic acid, which can then be subjected to transformations to yield a methyl group. For example, a patent describes the preparation of 2-methyl-5-pyrazine formate from methylglyoxal and 2-amino malonamide through a multi-step process involving cyclization, hydrolysis, chlorination, and reduction.

Introduction of the Methylthio Group: The most common and direct method for introducing the methylthio substituent is through the nucleophilic substitution of a halogenated pyrazine precursor. A key starting material for this is a halopyrazine, such as 2-chloro-5-methylpyrazine or 2-bromo-5-methylpyrazine. The synthesis of 2-bromo-5-methylpyrazine has been described, involving the Hofmann degradation of 5-methylpyrazine-2-carboxamide to 2-amino-5-methylpyrazine, followed by diazotization and bromination. guidechem.com

The reaction of 2-chloro- or 2-bromo-5-methylpyrazine with a source of the methylthio group, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (CH₃SH) in the presence of a base, leads to the formation of this compound. It is important to note that the reaction of 2-methylchloropyrazine can result in a mixture of isomers, including 2-methyl-3-methylthiopyrazine, 2-methyl-5-methylthiopyrazine, and 2-methyl-6-methylthiopyrazine. nih.gov The separation of these isomers can be challenging and may require chromatographic techniques.

| Precursor | Reagent | Product | Reference |

| 2-chloro-5-methylpyrazine | Sodium thiomethoxide | This compound (and isomers) | nih.gov |

| 2-bromo-5-methylpyrazine | Sodium thiomethoxide | This compound | guidechem.com |

Mechanistic Investigations of Key Synthesis Reactions

The key reaction for the introduction of the methylthio group is a nucleophilic aromatic substitution (SNAr). The pyrazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates the attack of nucleophiles.

The mechanism of the SNAr reaction proceeds in two steps:

Nucleophilic Attack: The nucleophile, in this case, the thiomethoxide ion (⁻SMe), attacks the carbon atom bearing the halogen (chlorine or bromine). This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, including the nitrogen atoms.

Departure of the Leaving Group: The halide ion (Cl⁻ or Br⁻) is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrazine ring and yielding the final product, this compound.

The position of the methyl group on the pyrazine ring influences the reactivity and the regioselectivity of the nucleophilic substitution.

Advanced Methodologies for Stereoselective Synthesis of this compound Analogues

The core structure of this compound is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced, is an area of interest in medicinal chemistry and for the creation of novel flavor and fragrance compounds with specific stereochemical properties.

Advanced methodologies for stereoselective synthesis would involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, if a substituent on the pyrazine ring or an attached side chain contains a chiral center, its stereoselective synthesis would be crucial.

While specific examples for this compound analogues are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. For example, the stereoselective synthesis of bis-steroidal pyrazine derivatives has been reported, highlighting the possibility of creating complex chiral molecules based on the pyrazine scaffold. guidechem.com This work focused on achieving specific diastereomers with potential biological activity. guidechem.com

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrazines is an emerging area of focus, driven by the need for more environmentally benign and sustainable chemical processes. For the synthesis of this compound, several green chemistry aspects can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact. One-pot syntheses in aqueous media have been reported for other pyrazine derivatives.

Catalysis: Employing catalysts, especially non-toxic and recyclable ones, can improve reaction efficiency and reduce waste. For instance, the biosynthesis of pyrazines using microorganisms is an environmentally friendly alternative to chemical synthesis. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry.

Renewable Feedstocks: A notable green approach is the synthesis of pyrazine derivatives from renewable resources. For example, an efficient and green method for the synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone has been developed. myskinrecipes.com While not directly producing the methylthio derivative, this demonstrates the potential for using renewable feedstocks for the pyrazine core.

The interaction of glutathione (B108866) or its constituent amino acids in promoting the formation of pyrazines and sulfur-containing volatile compounds in thermal processes has been studied, which could provide insights into bio-inspired or greener synthetic routes for sulfur-containing pyrazines.

Strategies for Chemical Derivatization and Analogue Preparation

The chemical derivatization of this compound allows for the preparation of a wide range of analogues with potentially new or enhanced properties. These modifications can be targeted at the pyrazine ring, the methyl group, or the methylthio group.

Modification of the Methylthio Group: The sulfur atom in the methylthio group is a key site for derivatization.

Oxidation: The sulfide can be oxidized to a sulfoxide (B87167) or a sulfone using common oxidizing agents. This modification would significantly alter the electronic properties and polarity of the molecule.

S-Dealkylation and Re-alkylation: The methyl group on the sulfur could potentially be cleaved and replaced with other alkyl or functionalized groups to create a library of different thioethers.

Modification of the Pyrazine Ring:

Electrophilic Substitution: While the pyrazine ring is generally deactivated towards electrophilic substitution, reactions can be carried out under forcing conditions or with the presence of activating groups.

Nucleophilic Substitution: If other positions on the pyrazine ring are functionalized with good leaving groups (e.g., halogens), further nucleophilic substitutions can be performed to introduce additional functional groups. For example, 2-Bromo-5-(methylthio)pyrazine is a commercially available intermediate that can be used in cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations to build more complex heterocyclic systems.

Modification of the Methyl Group: The methyl group can be functionalized through radical reactions, although this can lack selectivity.

The following table summarizes potential derivatization strategies:

| Starting Material | Reagent/Reaction Type | Potential Product Class |

| This compound | Oxidation (e.g., m-CPBA) | 2-Methyl-5-(methylsulfinyl)pyrazine, 2-Methyl-5-(methylsulfonyl)pyrazine |

| 2-Bromo-5-(methylthio)pyrazine | Suzuki Coupling (Ar-B(OH)₂) | 2-Aryl-5-(methylthio)pyrazine |

| 2-Bromo-5-(methylthio)pyrazine | Buchwald-Hartwig Amination (R₂NH) | 2-(Dialkylamino)-5-(methylthio)pyrazine |

These derivatization strategies provide a versatile toolkit for medicinal chemists and researchers in the flavor and fragrance industry to explore the chemical space around this compound and develop new compounds with tailored properties.

Site-Specific Functionalization of the Pyrazine Ring

The pyrazine ring, being electron-deficient, presents a unique set of challenges and opportunities for site-specific functionalization. The existing methyl and methylthio groups on the ring influence the regioselectivity of these reactions.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of pyrazine rings. rsc.org For this compound, this approach can theoretically lead to the introduction of various substituents at the C-3 and C-6 positions. The choice of catalyst and reaction conditions is crucial to control the regioselectivity. For instance, palladium-catalyzed direct arylation could be employed to introduce aryl groups. rsc.org

Directed ortho-metalation (DoM) is another strategy that can be explored. While the methylthio group is not a classical directing group for lithiation, the nitrogen atoms in the pyrazine ring can direct metalation to adjacent positions. The use of strong lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), could potentially deprotonate the C-3 or C-6 positions, creating a nucleophilic site for the introduction of electrophiles.

Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. However, under forcing conditions, reactions such as halogenation might be possible, although yields are typically low and mixtures of products can be expected. The presence of the electron-donating methyl and methylthio groups may slightly activate the ring towards electrophilic attack, but the deactivating effect of the ring nitrogens is dominant.

Conversely, nucleophilic aromatic substitution (SNAr) is a more favorable process for electron-deficient heterocycles like pyrazine. rsc.org If a leaving group, such as a halogen, were present on the ring, it could be readily displaced by various nucleophiles. For example, the synthesis of a bromo-substituted analog, 2-Bromo-5-(methylthio)pyrazine, provides a handle for introducing a wide range of functionalities through SNAr or cross-coupling reactions.

Table 1: Potential Site-Specific Functionalization Reactions of the Pyrazine Ring

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br, K₂CO₃, DMA, 120 °C | 2-Methyl-3-aryl-5-(methylthio)pyrazine and/or 2-Methyl-6-aryl-5-(methylthio)pyrazine |

| Directed Lithiation | LDA or LiTMP, THF, -78 °C; then E⁺ | 2-Methyl-3-E-5-(methylthio)pyrazine and/or 2-Methyl-6-E-5-(methylthio)pyrazine |

| Nucleophilic Substitution | 2-Bromo-5-(methylthio)pyrazine, Nu⁻, DMSO, 100 °C | 2-Nu-5-(methylthio)pyrazine |

Modification of the Methyl and Methylthio Moieties

The methyl and methylthio groups of this compound offer additional sites for chemical modification, allowing for the synthesis of a variety of derivatives.

The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide in acetic acid, can selectively oxidize the sulfide to a sulfoxide, yielding 2-Methyl-5-(methylsulfinyl)pyrazine. mdpi.comresearchgate.net The use of stronger oxidizing agents, like meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfoxide to the corresponding sulfone, 2-Methyl-5-(methylsulfonyl)pyrazine. organic-chemistry.org These oxidized derivatives can exhibit different chemical and physical properties compared to the parent compound.

The methyl group attached to the pyrazine ring can also be functionalized. Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, could introduce a bromine atom on the methyl group, forming 2-(Bromomethyl)-5-(methylthio)pyrazine. This brominated intermediate serves as a versatile precursor for introducing various nucleophiles at the benzylic position.

Furthermore, the methyl group could potentially be deprotonated with a strong base to form a carbanion, which can then react with electrophiles. However, the acidity of this methyl group is relatively low, and this transformation might require harsh conditions.

Table 2: Modification Reactions of the Methyl and Methylthio Moieties

| Moiety | Reaction Type | Reagents and Conditions | Potential Product |

| Methylthio | Oxidation to Sulfoxide | H₂O₂, CH₃COOH, rt | 2-Methyl-5-(methylsulfinyl)pyrazine |

| Methylthio | Oxidation to Sulfone | m-CPBA, CH₂Cl₂, rt | 2-Methyl-5-(methylsulfonyl)pyrazine |

| Methyl | Radical Halogenation | NBS, Benzoyl Peroxide, CCl₄, reflux | 2-(Bromomethyl)-5-(methylthio)pyrazine |

Synthesis of Isotopic Variants for Mechanistic Tracing

Isotopically labeled versions of this compound are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of the molecule or to elucidate reaction pathways.

Deuterium-labeled analogs can be synthesized through various methods. For instance, deuterium atoms can be incorporated into the methyl group by using a deuterated methylating agent in a synthetic step. If the synthesis involves the introduction of the methyl group via a Grignard reagent or an organolithium species, using deuterated methyl iodide (CD₃I) would yield [D₃]-2-Methyl-5-(methylthio)pyrazine.

Carbon-13 labeling can be achieved in a similar manner, by employing ¹³C-labeled precursors. For example, using [¹³C]-methyl iodide would introduce a ¹³C label into the methyl group. nih.gov The synthesis of proteins with selectively ¹³C-labeled methyl groups from inexpensive precursors has been demonstrated, and similar principles could be applied to smaller molecules. copernicus.org If the synthesis of the pyrazine ring itself is undertaken, the use of ¹³C-labeled building blocks can lead to the incorporation of ¹³C atoms into the heterocyclic core.

These isotopic variants can be distinguished from their unlabeled counterparts by mass spectrometry and NMR spectroscopy, providing a powerful means to follow their transformations in complex systems.

Table 3: Strategies for the Synthesis of Isotopic Variants

| Isotope | Labeling Position | Synthetic Strategy | Labeled Precursor |

| Deuterium (D) | Methyl group | Methylation with a deuterated reagent | CD₃I |

| Carbon-13 (¹³C) | Methyl group | Methylation with a ¹³C-labeled reagent | ¹³CH₃I |

| Carbon-13 (¹³C) | Pyrazine ring | Ring synthesis with ¹³C-labeled starting materials | ¹³C-labeled α-dicarbonyl or diamine |

Occurrence, Biogenesis, and Metabolomic Context

Natural Abundance and Distribution in Diverse Biological Systems

2-Methyl-5-(methylthio)pyrazine has been identified in a range of biological systems, from processed foods to microbial metabolomes and even as a metabolite in animal tissues.

This pyrazine (B50134) derivative is a key volatile compound found in a variety of heated and fermented food products. It is particularly associated with nutty, roasted, and earthy aromas. For instance, it contributes to the characteristic scent of roasted almonds and hazelnuts. chemicalbook.com Its presence has been noted in products like coffee, peanuts, and red peppers. nih.govebi.ac.uk The compound is also utilized as a flavoring agent in snacks such as potato chips and crackers, as well as in soups and sauces. ontosight.ai

Table 1: Occurrence of this compound in Food Products

| Food Product | Role of this compound |

| Roasted Nuts (Almonds, Hazelnuts) | Contributes to the characteristic roasted and nutty aroma. chemicalbook.com |

| Coffee | A component of the overall flavor profile. nih.govebi.ac.uk |

| Peanuts | A component of the overall flavor profile. nih.govebi.ac.uk |

| Snacks (e.g., potato chips) | Used as a flavoring agent to impart nutty and earthy notes. ontosight.ai |

| Soups and Sauces | Incorporated as a flavoring agent. ontosight.ai |

Microorganisms play a crucial role in the generation of pyrazines, including this compound. Various bacteria, such as those from the Bacillus genus, are known to produce a range of alkylpyrazines during fermentation processes. nih.gov For example, Bacillus subtilis has been identified as a producer of several methylpyrazines. nih.gov The biosynthesis of these compounds by microorganisms is of significant interest as a natural alternative to chemical synthesis. nih.gov

This compound has been reported as a metabolite in both plants and animals. It has been identified in plant species such as Camellia sinensis (the tea plant). nih.gov In the context of animal metabolism, it is listed in the Human Metabolome Database (HMDB), indicating its detection in human samples. nih.gov

Elucidation of Biogenetic Pathways Leading to this compound

The formation of this compound is primarily attributed to two key processes: the Maillard reaction and microbial biosynthesis.

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, is a major pathway for the formation of pyrazines in food. sci-hub.senih.gov This non-enzymatic browning process is responsible for the desirable flavors and colors in many cooked foods. The formation of pyrazines through the Maillard reaction involves the condensation of α-aminoketones, which are formed from the Strecker degradation of amino acids. sci-hub.se The specific amino acids and sugars involved influence the types of pyrazines produced. nih.gov

Microbial biosynthesis offers an alternative route to pyrazine formation. Certain microorganisms can synthesize these compounds from precursors like amino acids and sugars. For instance, the biosynthesis of some pyrazines in Bacillus species involves precursors such as L-threonine. nih.gov While the general pathways for some simple pyrazines are understood, the specific enzymatic steps and intermediates leading to sulfur-containing pyrazines like this compound are still an area of active research. The use of microorganisms for the production of pyrazines is considered a more environmentally friendly approach compared to chemical synthesis. nih.gov

Metabolic Transformations and In Vivo Fate in Non-Human Organisms

The in vivo fate of pyrazine derivatives has been primarily investigated in non-human models, particularly in rats. These studies reveal that pyrazines undergo extensive metabolic transformations before excretion. nih.govnih.gov

Oxidation and Reduction Pathways

The primary metabolic route for alkyl-substituted pyrazines in rats is oxidation, a phase I metabolic reaction. researchgate.netnih.gov This process is largely catalyzed by the cytochrome P-450 enzyme system found in the liver. researchgate.netnih.gov The alkyl side chains of the pyrazine ring are susceptible to oxidation, typically being converted first to primary alcohols and subsequently to the corresponding carboxylic acids. nih.govnih.gov For this compound, this would involve the oxidation of the methyl group at position 2 to a carboxylic acid group.

In addition to side-chain oxidation, the pyrazine ring itself can undergo hydroxylation, although this appears to be a less common pathway for many alkylpyrazines. researchgate.netnih.gov The presence of a sulfur atom in this compound introduces another potential site for oxidation. The methylthio group can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. While direct evidence for the reduction of this specific pyrazine is limited, metabolic pathways can sometimes involve reduction steps, depending on the compound and the specific enzymatic systems of the organism.

| Metabolic Reaction | Substrate | Potential Product | Enzymatic System |

| Side-chain Oxidation | This compound | 5-(Methylthio)pyrazine-2-carboxylic acid | Cytochrome P-450 researchgate.netnih.gov |

| Sulfur Oxidation | This compound | 2-Methyl-5-(methylsulfinyl)pyrazine | Cytochrome P-450 / Flavin-containing monooxygenases |

| Sulfur Oxidation | 2-Methyl-5-(methylsulfinyl)pyrazine | 2-Methyl-5-(methylsulfonyl)pyrazine | Cytochrome P-450 / Flavin-containing monooxygenases |

| Ring Hydroxylation | This compound | Hydroxylated derivatives | Cytochrome P-450 researchgate.netnih.gov |

Conjugation and Biotransformation Studies

Following phase I oxidation, the resulting metabolites of pyrazines often undergo phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. nih.govnih.gov The primary conjugation pathways identified for pyrazine metabolites in animal models are glucuronidation and conjugation with glutathione (B108866). nih.govnih.gov

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the metabolite. researchgate.netnih.gov For pyrazine metabolites, this typically occurs at a hydroxyl group (formed during ring hydroxylation) or a carboxylic acid group (formed from side-chain oxidation). nih.govacs.org

Conjugation with glutathione (GSH), a key cellular antioxidant, is another important biotransformation pathway, particularly for reactive electrophilic metabolites that may be formed during phase I metabolism. nih.govmdpi.com Studies with pyrazinone-containing compounds in rats have shown the formation of GSH adducts, suggesting the formation of reactive intermediates like epoxides. nih.govnih.gov These conjugates are then typically further metabolized and excreted in the bile or urine. nih.gov

Identification of Pyrazine-Derived Metabolites in Non-Human Models

Studies in non-human organisms, primarily rats, have led to the identification of several urinary and biliary metabolites of various pyrazine compounds. nih.govnih.gov For simple alkyl-substituted pyrazines, the major metabolites found in rat urine are the corresponding pyrazinecarboxylic acids and their glycine (B1666218) conjugates. nih.gov

In studies involving more complex pyrazine derivatives administered to rats, a wider array of metabolites has been identified. For instance, the metabolism of a pyrazinone-containing compound in rats resulted in the detection of pyrazinone epoxide-derived metabolites and glutathione-related conjugates in both bile and urine. nih.gov Another study on a pyrazolopyridine derivative in rats, rabbits, and dogs identified numerous metabolites resulting from the oxidation of both the pyrazolopyridine ring and its substituents. nih.gov

The table below outlines the likely metabolites of this compound in non-human models based on known metabolic pathways of similar compounds.

| Parent Compound | Predicted Metabolite | Metabolic Pathway | Species Model |

| This compound | 5-(Methylthio)pyrazine-2-carboxylic acid | Side-chain oxidation | Rat nih.gov |

| This compound | 2-Methyl-5-(methylsulfinyl)pyrazine | Sulfur oxidation | Rat (inferred) |

| 2-Methyl-5-(methylsulfinyl)pyrazine | 2-Methyl-5-(methylsulfonyl)pyrazine | Sulfur oxidation | Rat (inferred) |

| 5-(Methylthio)pyrazine-2-carboxylic acid | Glycine conjugate of 5-(methylthio)pyrazine-2-carboxylic acid | Glycine conjugation | Rat nih.gov |

| Hydroxylated this compound | Glucuronide conjugate | Glucuronidation | Rat nih.govnih.gov |

| Reactive epoxide intermediate | Glutathione conjugate | Glutathione conjugation | Rat nih.govnih.gov |

Advanced Analytical Methodologies for Research and Characterization

Development and Optimization of Chromatographic Separations

Chromatography is the cornerstone for the separation of 2-Methyl-5-(methylthio)pyrazine from intricate mixtures, enabling its accurate identification and quantification. The choice of chromatographic technique is dictated by the volatility of the target analyte and its analogues.

Gas Chromatography (GC) Methodologies for Volatile Alkylthiopyrazines

Given the volatile nature of this compound and related alkylthiopyrazines, Gas Chromatography (GC) is the most widely applied analytical technique for their characterization. The separation is typically achieved on capillary columns with varying stationary phases to optimize the resolution of isomers and other closely related compounds.

For the analysis of pyrazines in complex food matrices, such as peanut butter, a relatively polar SUPELCOWAX® 10 GC column has demonstrated excellent separation of these polar compounds. nih.gov In other applications, a DB-WAX column has been shown to be more appropriate than a DB-5MS column for separating alkylpyrazines from interferences in microbial samples. nist.gov The selection of the stationary phase is critical, as it significantly influences the retention index of the analytes. udel.edu

Sample preparation for volatile pyrazines often involves headspace solid-phase microextraction (HS-SPME), a simple and efficient technique that simultaneously extracts, cleans up, and pre-concentrates the analytes. nist.gov

Table 1: Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Active Phase | OV-101 | nist.gov |

| Column Length | 50 m | nist.gov |

| Column Diameter | 0.22 mm | nist.gov |

| Carrier Gas | N₂ | nist.gov |

| Temperature Program | 80°C to 200°C at 2 K/min | nist.gov |

| Retention Index (I) | 1166, 1163 | nist.gov |

Liquid Chromatography (LC) Techniques for Non-Volatile Analogues

While GC is the preferred method for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are valuable for the analysis of non-volatile analogues and in instances where derivatization is not desirable. nih.gov LC-based methods are particularly suitable for liquid samples, such as soy sauce aroma type Baijiu, where direct injection can be employed. sapub.org

A study detailing the analysis of 16 pyrazines in Baijiu utilized a UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS). sapub.org The separation was achieved on a BEH C18 column, demonstrating the capability of reversed-phase chromatography for resolving a range of pyrazine (B50134) compounds. sapub.org This approach offers high sensitivity, good accuracy, and repeatability without the need for derivatization.

Coupled Chromatographic Systems for Enhanced Resolution

For exceptionally complex samples containing numerous volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. wikipedia.org This technique employs two columns with different stationary phase chemistries, providing a more detailed separation of the sample components. nih.gov

GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) is a powerful tool for both targeted and non-targeted analysis of volatile compounds. libretexts.orgacs.org The structured nature of GCxGC chromatograms, where compounds with similar chemical and physical properties elute in clusters, aids in the identification of unknown analytes. nih.gov This enhanced separation power is particularly beneficial in food and beverage analysis, where trace amounts of aroma-active compounds can be present. wikipedia.org

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool in the analysis of this compound, providing not only sensitive detection and quantification but also crucial information for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound or confirming the identity of a known analyte. thegoodscentscompany.com Techniques like time-of-flight (TOF) and Orbitrap mass analyzers, often coupled with GC or LC, can achieve mass accuracies of less than 5 ppm.

For instance, GC coupled with a TOFMS has been used for the fast screening of microbial samples for volatile alkylpyrazines. nist.gov In more complex matrices, GCxGC coupled with an HRAM Orbitrap analyzer allows for the confident identification of low-concentration unknown compounds by generating their elemental composition with sub-ppm mass error. An accurate mass measurement, typically within 0.003 m/z units of the calculated value for compounds below 1000 amu, provides strong evidence for a proposed molecular formula. thegoodscentscompany.com

Table 2: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈N₂S | libretexts.org |

| Molecular Weight | 140.206 g/mol | nist.gov |

| Exact Mass | 140.04081944 Da | libretexts.org |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion is selected and then fragmented to produce a characteristic spectrum of product ions. nih.gov This process, often involving collision-induced dissociation (CID), provides insights into the connectivity of atoms within the molecule.

The fragmentation of the molecular ion of this compound (m/z 140) can be proposed based on the analysis of its isomer, 2-Methyl-6-(methylthio)pyrazine, and general fragmentation principles of sulfur-containing heterocyclic compounds. The electron ionization (EI) mass spectrum of 2-Methyl-6-(methylthio)pyrazine shows a prominent molecular ion peak, which is characteristic of aromatic compounds.

A plausible fragmentation pathway for this compound would involve initial cleavages adjacent to the sulfur atom and the pyrazine ring. Key fragmentation steps likely include:

Loss of a methyl radical (•CH₃) from the methylthio group, leading to a stable ion at m/z 125.

Loss of a thio radical (•SH) , which could result in an ion at m/z 107.

Cleavage of the C-S bond , potentially leading to the formation of a methyl radical and a pyrazinylthio cation, or a methyl cation and a pyrazinylthio radical.

Ring fragmentation , where the pyrazine ring itself breaks apart after initial side-chain cleavages, leading to smaller fragment ions.

The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound, especially when differentiating it from its isomers.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS), particularly in the form of Stable Isotope Dilution Analysis (SIDA), represents the gold standard for the accurate and precise quantification of volatile flavor compounds like this compound. acs.orgmdpi.com This technique overcomes the matrix effects and analyte losses that can compromise results in other methods. researchgate.net The principle of SIDA involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing deuterium or carbon-13) to the sample as an internal standard. acs.org

Because the isotopically labeled standard is chemically and physically almost identical to the natural analyte, it experiences the same behavior during extraction, cleanup, and chromatographic analysis. acs.org Consequently, any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. The absolute concentration of the native this compound is then determined by measuring the ratio of the natural compound to its labeled counterpart using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov While SIDA has been successfully developed for the quantification of numerous alkylpyrazines in complex food matrices such as coffee and soy sauce baijiu, the synthesis of the required labeled internal standards remains a critical prerequisite for its application. acs.orgnih.govnih.gov

Spectroscopic Approaches for Molecular Structure and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the connectivity of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the structural confirmation of this compound. nih.govspectrabase.com Both ¹H NMR and ¹³C NMR spectra provide a map of the proton and carbon environments within the molecule, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the three different types of protons: the two non-equivalent aromatic protons on the pyrazine ring, the three protons of the methyl group attached to the ring (C-2), and the three protons of the methylthio group (S-CH₃). The chemical shifts (δ) of the ring protons are typically found in the aromatic region (downfield), while the methyl and methylthio protons appear at higher field (upfield). msu.educhemicalbook.com

The ¹³C NMR spectrum shows a single, sharp signal for each of the six structurally distinct carbon atoms in the molecule, assuming proton decoupling is applied. The chemical shifts of these carbons provide information about their electronic environment, distinguishing between the aromatic carbons of the pyrazine ring and the aliphatic carbons of the two methyl groups. msu.edu Spectral data for this compound are available in established databases. nih.govspectrabase.com

| Nucleus | Position | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Ring Protons (H-3, H-6) | 8.0 - 8.5 |

| Ring Methyl Protons (C-CH₃) | 2.4 - 2.6 | |

| Thio-Methyl Protons (S-CH₃) | 2.4 - 2.6 | |

| ¹³C | Ring Carbons (C-2, C-5) | 145 - 155 |

| Ring Carbons (C-3, C-6) | 140 - 150 | |

| Ring Methyl Carbon (C-CH₃) | 20 - 25 | |

| Thio-Methyl Carbon (S-CH₃) | 10 - 15 |

Note: The chemical shift values are estimates based on typical ranges for similar chemical structures and should be considered illustrative. msu.edupdx.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a unique "vibrational fingerprint" for this compound. nih.govspectrabase.com

IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions with a changing dipole moment. The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. Key vibrational modes include C-H stretching and bending from the methyl groups and the pyrazine ring, C=C and C=N stretching vibrations within the aromatic ring system, and the C-S stretching of the methylthio group. core.ac.uknist.gov

Raman spectroscopy, which measures the inelastic scattering of light, is particularly sensitive to symmetric vibrations and bonds involving less polar or nonpolar functionalities. It provides complementary information to the IR spectrum, especially regarding the vibrations of the pyrazine ring skeleton. acs.orgencyclopedia.pub

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyrazine Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₃ groups |

| C=N and C=C Stretch | 1400 - 1600 | Pyrazine Ring |

| C-H Bend (Aliphatic) | 1350 - 1470 | -CH₃ groups |

| C-S Stretch | 600 - 800 | -S-CH₃ group |

Note: The wavenumber ranges are typical for the specified functional groups. core.ac.uknist.gov

Integration of Olfactometry with Chromatographic Techniques (GC-O) for Aroma-Active Research

In a typical GC-O setup, the effluent from the GC column is split, with one portion directed to a conventional detector like a mass spectrometer (MS) for chemical identification, and the other to a heated sniffing port. researchgate.net A trained sensory panelist or analyst sniffs the effluent and records the time, intensity, and description of any detected odor. By correlating these sensory events with the peaks from the MS detector, researchers can unequivocally identify which specific compounds are responsible for the aroma perceptions. nih.gov

| Reported Odor Descriptor | Food Matrix / Context |

|---|---|

| Nutty, Roasted | General Flavor Descriptions |

| Earthy, Peanut, Musty | General Flavor Descriptions |

| Coffee, Vegetable | General Flavor Descriptions |

| Toasted Popcorn, Hazelnut | Aroma Characteristics at 1.0% |

| Meaty | Flavoring Agents |

Source: Data compiled from flavor and aroma databases. chemicalbook.comthegoodscentscompany.com

Development of Novel Biosensors and Chemo-sensors for Selective Detection

The rapid and selective detection of specific volatile compounds is a growing area of research, with significant potential applications in quality control for the food and beverage industry. While specific biosensors for this compound have not been extensively reported, the principles of sensor design offer a clear path for their future development.

A chemosensor or biosensor consists of two main components: a recognition element that selectively binds the target analyte and a transducer that converts this binding event into a measurable signal. razi.ac.ir For this compound, a promising approach for the recognition element is the use of Molecularly Imprinted Polymers (MIPs). nih.govrsc.org MIPs are synthetic polymers created with template-shaped cavities that are complementary in size, shape, and functionality to the target molecule. acs.orgtandfonline.com By using this compound as the template during polymerization, a highly selective binding material can be produced. nih.govacs.org

The transduction of the binding event can be achieved through various mechanisms. Optical sensors, for instance, could incorporate a fluorescent molecule whose emission is quenched or enhanced upon the binding of the pyrazine into the MIP cavity. researchgate.net Electrochemical sensors could be designed where the binding event alters the electrical properties (e.g., impedance, current) of an electrode coated with the selective polymer. Such sensors could offer real-time, portable, and cost-effective alternatives to traditional chromatographic methods for monitoring this key flavor compound.

Biochemical and Molecular Interactions in Vitro and Non Human Biological Systems

Modulation of Enzyme Systems and Protein Targets (In Vitro Studies)

Enzyme Inhibition Kinetics and Mechanisms

No specific data on the enzyme inhibition kinetics or the mechanisms of enzyme inhibition for 2-Methyl-5-(methylthio)pyrazine has been found in the reviewed scientific literature.

Receptor Binding Assays and Ligand-Target Interactions

Information regarding receptor binding assays and the specific ligand-target interactions of this compound is not present in the available research.

Cellular Pathway Perturbations in Non-Human Cell Lines

The effects of this compound on cellular pathways in non-human cell lines have not been extensively documented.

Effects on Gene Expression and Proteomic Profiles

There is no available research that has investigated the effects of this compound on gene expression or the proteomic profiles of non-human cell lines.

Investigations into Signal Transduction Cascades

Scientific literature lacks studies investigating the impact of this compound on signal transduction cascades.

Assessment of Antioxidant and Free Radical Scavenging Activities (In Vitro Assays)

While the antioxidant properties of pyrazine (B50134) derivatives, as a class of compounds, have been a subject of interest, specific in vitro antioxidant and free radical scavenging activity data for this compound is not available. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate these properties, but results for this particular compound have not been published.

Antimicrobial and Antifungal Efficacy in Research Models (In Vitro and Microbial Cultures)

Extensive literature searches for in vitro studies on the antimicrobial and antifungal properties of this compound did not yield specific data on its efficacy. While the broader class of pyrazine derivatives has been a subject of interest for their potential biological activities, including antimicrobial effects, research focusing specifically on this compound is not publicly available. nih.govresearchgate.net

There are no available scientific studies detailing the bactericidal or bacteriostatic mechanisms of this compound against any bacterial strains. Research on other pyrazine derivatives suggests various mechanisms of action, but these cannot be directly attributed to this compound without specific experimental evidence.

Similarly, no dedicated research on the fungicidal or fungistatic effects of this compound has been found in the public domain. Studies on structurally similar compounds, such as 2-ethyl-5-methyl pyrazine, have shown antifungal activity against certain plant pathogens, but this cannot be extrapolated to confirm the activity of this compound. nih.gov

Mechanistic Studies of Olfactory Receptor Activation (at a molecular level, not human perception)

Research into the molecular mechanisms of olfaction has identified specific interactions between pyrazine derivatives and olfactory receptors. Studies involving human olfactory receptors have provided insights into how compounds like this compound are detected at a molecular level.

One key receptor involved in the detection of pyrazine compounds is the human olfactory receptor OR5K1. nih.govresearchgate.net This receptor has been identified as a specialized receptor for pyrazine-based key food odorants and semiochemicals. nih.govresearchgate.net In functional characterization studies, it has been demonstrated that the structural features of pyrazine derivatives significantly influence their ability to activate OR5K1. chemcom.be

A crucial finding is that the presence of a methylthio group, such as the one in this compound, enhances the activity of the ligand for the OR5K1 receptor. chemcom.be Specifically, research has shown that replacing an ethyl group on the pyrazine ring with a methoxy (B1213986) or a methylthio function increases the activity of the ligand. chemcom.be This suggests that the sulfur-containing moiety of this compound plays a direct role in the molecular recognition and activation of this specific olfactory receptor. The interaction is dependent on the presence and positioning of aliphatic chains on the pyrazine core, as the unsubstituted pyrazine molecule itself does not activate this receptor. researchgate.net

Environmental Fate and Ecological Impact Research

Photochemical and Hydrolytic Degradation Studies

Limited direct research has been conducted on the photochemical and hydrolytic degradation of 2-Methyl-5-(methylthio)pyrazine. However, insights can be drawn from studies on similar chemical structures.

The photochemical degradation of sulfur-containing aromatic compounds in aqueous environments is a known environmental process. For instance, the photooxidation of polycyclic aromatic sulfur heterocycles, such as benzothiophenes, in water can lead to the oxidation of alkyl side chains, forming aldehydes and carboxylic acids, or the opening of the aromatic ring. nih.govresearchgate.net The presence of a sulfur atom can influence the rate and pathway of these reactions. nih.gov Given its aromatic pyrazine (B50134) ring and methylthio group, this compound is likely susceptible to photooxidation, potentially leading to the formation of sulfoxides, sulfones, and other oxygenated derivatives upon exposure to sunlight in aquatic environments.

Hydrolysis is another key degradation pathway for chemicals in the environment. The methylthio group in this compound is a thioether linkage. Thioethers can undergo hydrolysis, although the rates can be influenced by factors such as pH and the presence of catalysts. stackexchange.commasterorganicchemistry.com The hydrolysis of a thioether bond would cleave the methylthio group, potentially forming 2-methyl-5-mercaptopyrazine and methanol. The pyrazine ring itself is generally stable to hydrolysis under typical environmental conditions. The rate of hydrolysis of the C-S bond in thioethers can be significantly faster than the hydrolysis of the C-O bond in ethers under certain conditions. stackexchange.com

Microbial Biodegradation Pathways in Environmental Compartments

Microbial metabolism is a primary mechanism for the breakdown of organic compounds in the environment. While specific studies on this compound are scarce, research on the biodegradation of pyrazines, in general, provides a foundational understanding.

Various microorganisms have been identified as capable of degrading pyrazine compounds. These microbes often utilize pyrazines as a source of carbon and nitrogen for their growth. researchgate.net Genera of bacteria known to be involved in either the synthesis or degradation of pyrazines include Pseudomonas, Bacillus, Streptomyces, and Paenibacillus. researchgate.net Fungi are also known to metabolize pyrazines. researchgate.net

A notable example, although not involving the target compound, is the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by a newly discovered bacterium, Mycobacterium sp. strain DM-11. This bacterium was able to use the pyrazine as its sole source of carbon, nitrogen, and energy.

Table 1: Microbial Genera Associated with Pyrazine Metabolism

| Microbial Genus | Association with Pyrazines |

| Pseudomonas | Synthesis and degradation |

| Bacillus | Synthesis and degradation |

| Streptomyces | Synthesis |

| Paenibacillus | Synthesis |

| Mycobacterium | Degradation |

The characterization of degradation intermediates is key to elucidating the metabolic pathways. In the case of the degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11, the first identified intermediate was 5,6-diethyl-2-hydroxy-3-methylpyrazine. This suggests that a common initial step in the aerobic degradation of alkylpyrazines is the hydroxylation of the pyrazine ring. This hydroxylation is often followed by ring cleavage and the release of ammonium.

For sulfur-containing pyrazines like this compound, the methylthio group represents an additional site for microbial attack. The biodegradation could potentially involve the oxidation of the sulfur atom to a sulfoxide (B87167) and then a sulfone, which may increase the water solubility and facilitate further degradation. The cleavage of the C-S bond is also a plausible metabolic step.

Adsorption, Leaching, and Transport Phenomena in Soil and Aquatic Systems

The movement of this compound through soil and aquatic systems is governed by its physical and chemical properties and its interactions with environmental matrices. As a semi-volatile organic compound, its transport can occur in both gaseous and dissolved phases. bohrium.com

Studies on the sorption of heterocyclic sulfur compounds to soil indicate that nonspecific interactions with soil organic carbon are a primary mechanism of adsorption for non-ionizable compounds. nih.govnih.gov The sorption of these compounds generally decreases with increasing temperature. nih.govacs.org For compounds like this compound, which is not expected to be significantly ionized at typical environmental pH, its mobility in soil will likely be influenced by the organic matter content of the soil. Higher organic matter content would likely lead to greater adsorption and reduced leaching potential. nih.govnih.gov

The transport of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in soil is a complex process involving diffusion, advection, and sorption. mdpi.comresearchgate.net Leaching into groundwater is a potential concern for mobile organic compounds. wikipedia.org The water solubility of this compound, estimated to be 3390 mg/L at 25°C, suggests a moderate potential for transport in aquatic systems. thegoodscentscompany.com In aquatic environments, the transport of such compounds can be influenced by water currents, and they can also be transported over longer distances through biological vectors such as migrating fish and birds. nih.govlibretexts.org

Role in Chemical Ecology and Interspecies Communication

Pyrazines are known to play significant roles in chemical communication between organisms. royalsocietypublishing.org They are found in a wide array of organisms, including plants, insects, and microorganisms, where they can act as signaling molecules. royalsocietypublishing.orgadv-bio.com

In the context of interspecies communication, pyrazines often function as aposematic signals, which are warning signals to predators. For example, many unpalatable insects release pyrazine odors to deter predators. royalsocietypublishing.org These odors can enhance the learning and memory of avoidance behaviors in predators.

Pyrazines also serve as pheromones for intraspecies communication. For instance, some ant species use pyrazines as trail pheromones to guide nestmates to food sources. adv-bio.com Interestingly, recent research suggests that the bacteria residing in the gut of these ants may be responsible for producing these pyrazine pheromones, highlighting a complex symbiotic relationship. nih.gov

While the specific role of this compound in chemical ecology has not been extensively studied, its structural similarity to known semiochemicals suggests it could have similar functions. The presence of the sulfur atom could also impart unique signaling properties. Microorganisms are known producers of a diverse range of volatile organic compounds, including pyrazines, which can mediate interactions within microbial communities and with other organisms in their environment. researchgate.net

Emerging Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling for Pyrazine (B50134) Interactions

Computational approaches are becoming indispensable in predicting and understanding the behavior of flavor compounds like 2-Methyl-5-(methylthio)pyrazine at a molecular level. These in silico methods offer a powerful lens to examine the structure-activity relationships that govern its sensory properties and interactions with biological systems.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for correlating the chemical structure of pyrazine derivatives with their biological activities, such as odor thresholds. nih.gov By developing mathematical models, researchers can predict the sensory properties of novel pyrazine compounds. nih.gov For instance, QSAR and comparative molecular field analysis (CoMFA) have been successfully applied to explain the aroma of various bell-pepper aroma compounds, demonstrating satisfactory statistical significance and predictive ability. nih.gov These models use biological activity values, often expressed as the logarithm of the inverse of the detection threshold concentration (log(1/c)), to quantify the potency of an aroma compound. nih.gov The development of robust QSAR models for sulfur-containing pyrazines like this compound can accelerate the design of new flavor ingredients with specific desired aroma profiles. nih.gov Furthermore, these models are instrumental in elucidating the mechanisms of odor-receptor interactions. nih.gov

| QSAR/CoMFA Application | Significance | Reference |

| Prediction of odor thresholds | Enables the design of new aroma compounds with desired sensory properties. | nih.gov |

| Elucidation of odor-receptor interaction mechanisms | Provides insights into how pyrazines bind to and activate olfactory receptors. | nih.gov |

| Classification of aroma qualities | Can differentiate between various aroma impressions, such as earthy or green. nih.govacs.org | nih.govacs.org |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations provide a dynamic and three-dimensional view of the interactions between pyrazine molecules and their corresponding receptors. These computational techniques can predict the binding affinity and orientation of this compound within the active site of an olfactory receptor protein. nih.govnih.gov Such simulations are vital for understanding the initial events of odor perception. nih.gov Studies have explored the interaction between various pyrazine compounds and proteins, such as bovine serum albumin and myofibrillar proteins, using these methods. nih.govresearchgate.net By simulating the molecular movements over time, researchers can gain insights into the stability of the ligand-receptor complex and the conformational changes that lead to signal transduction. nih.gov This knowledge is not only fundamental to flavor science but also holds potential for applications in designing targeted flavor release systems and understanding the biological roles of pyrazine-binding proteins. nih.govnih.gov

Synthetic Biology and Metabolic Engineering for Sustainable Production

The increasing consumer demand for natural and sustainable ingredients has spurred research into biotechnological production methods for flavor compounds. foodsafety.institutefrontiersin.org Synthetic biology and metabolic engineering offer promising avenues for the sustainable production of this compound, moving away from traditional chemical synthesis or extraction from natural sources, which can be inefficient. semanticscholar.orgresearchgate.net

Microbial fermentation is a key strategy in this area. bepls.com By engineering the metabolic pathways of microorganisms like Bacillus subtilis or Corynebacterium glutamicum, it is possible to enhance the production of specific pyrazines. mdpi.commdpi.com This involves identifying and optimizing the expression of key enzymes in the biosynthetic pathways. frontiersin.org For instance, researchers have successfully increased the production of pyrazines by supplementing the culture media with precursors like L-threonine and acetoin. mdpi.com The development of high-efficiency microbial cell factories through genetic modification is a major goal in this field. frontiersin.org These bio-based production methods are not only more sustainable but also align with the "natural" labeling preferred by consumers. foodsafety.institutebepls.com

| Microorganism | Precursors | Produced Pyrazines | Reference |

| Bacillus subtilis | L-threonine, Acetoin | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | mdpi.commdpi.com |

| Corynebacterium glutamicum | Not specified | Various pyrazines and acyloin derivatives | mdpi.com |

Integration of Omics Technologies for Comprehensive Biological Profiling

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of complex biological systems related to flavor formation and perception. mdpi.comnih.gov These high-throughput approaches provide a holistic view of the molecular landscape, enabling a more comprehensive understanding of the roles of compounds like this compound.

Metabolomics, for example, allows for the systematic profiling of small-molecule metabolites in a biological sample, offering insights into the metabolic pathways that are active under specific conditions. mdpi.com This is particularly relevant for studying the formation of pyrazines during food processing, such as the Maillard reaction. mdpi.comresearchgate.net Proteomics can be used to identify and quantify proteins that bind to pyrazines, such as olfactory receptors or carrier proteins, shedding light on the mechanisms of flavor perception and transport. nih.gov By integrating data from these different omics platforms, researchers can build comprehensive models of how this compound is produced, perceived, and metabolized, paving the way for targeted strategies to modulate flavor profiles in food and beverages. mdpi.commdpi.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science

The study of this compound is increasingly benefiting from interdisciplinary approaches that bridge chemistry, biology, and environmental science. This compound, and pyrazines in general, are not only important flavor molecules but also have broader ecological and biological significance. tandfonline.comadv-bio.commdpi.com

In agriculture, pyrazines are known to be produced by plants as a defense mechanism against herbivores and pathogens. adv-bio.com Understanding the chemical ecology of these compounds could lead to the development of natural and sustainable pesticides. adv-bio.com From a biological standpoint, pyrazines can function as signaling molecules, or pheromones, in insects. adv-bio.com Furthermore, the fate and transport of pyrazines in the environment are areas of growing interest, particularly concerning their potential impact on ecosystems. By combining expertise from different scientific disciplines, researchers can gain a more complete picture of the lifecycle of this compound, from its formation in food to its role in nature and its potential applications beyond the realm of flavor.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-5-(methylthio)pyrazine in laboratory settings?

- Methodological Answer : A common approach involves nucleophilic substitution of 2-chloro-5-methylpyrazine (CAS: 59303-10-5) with methylthiolate ions. Alternatively, thioamide-mediated cyclization can be employed using activated carboxylic acid derivatives (e.g., 5-methylpyrazine-2-carboxylic acid) reacted with methylthio-containing reagents under inert conditions . Key steps include phosphorus pentachloride (PCl₅) activation of the carboxylic acid group, followed by controlled addition of methylthiol to minimize side reactions. Yields are optimized by maintaining temperatures between 60–80°C and using anhydrous solvents (e.g., THF or DMF) .

Q. How can spectroscopic techniques be employed to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions on the pyrazine ring. The methylthio group (S-CH₃) typically appears as a singlet at δ ~2.5 ppm in ¹H NMR, while pyrazine ring protons resonate between δ 8.0–9.5 ppm .

- IR : Stretching vibrations for C-S (650–750 cm⁻¹) and aromatic C=N (1600–1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 154.06 (C₆H₈N₂S) .

Advanced Research Questions

Q. What challenges arise in analyzing the electronic state coupling of this compound using computational methods?

- Methodological Answer : The molecule’s S₁ and S₂ electronic states exhibit strong vibronic coupling due to its 24 vibrational modes. Multiconfiguration time-dependent Hartree (MCTDH) simulations are recommended to model non-adiabatic transitions. Symmetry considerations (e.g., C₂v point group) must be incorporated to accurately predict absorption spectra and conical intersections . Experimental validation via UV-Vis spectroscopy (λₐₜₕ ~270 nm) is critical to reconcile computational predictions with observed photophysical behavior .

Q. How do structural modifications of the methylthio group influence the bioactivity of this compound derivatives?

- Methodological Answer : Substituting the methylthio (-SCH₃) group with bulkier substituents (e.g., -SC₂H₅ or arylthio) alters lipophilicity and hydrogen-bonding capacity, impacting antimicrobial and anticancer activity. For example, replacing -SCH₃ with -SPh enhances π-π stacking in DNA intercalation assays. Systematic SAR studies require in vitro cytotoxicity testing (e.g., MTT assays on HeLa cells) and molecular docking to assess binding affinity to target enzymes (e.g., thymidylate synthase) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound across different methodologies?

- Methodological Answer : Discrepancies often stem from reaction conditions (e.g., solvent purity, catalyst loadings). For instance, thioamide-based routes report yields >70% under nitrogen, while chlorination-oxidation pathways achieve ~50% due to intermediate instability. Researchers should:

Validate moisture-sensitive steps via Karl Fischer titration.

Compare byproduct profiles using HPLC-MS to identify competing reactions (e.g., over-oxidation).

Optimize stoichiometry via Design of Experiments (DoE) to minimize side-product formation .

Additional Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.